molecular formula C22H20N4O4 B2452761 2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 886171-01-3

2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

Cat. No. B2452761
M. Wt: 404.426
InChI Key: KGYOHAIADIWNAS-UHFFFAOYSA-N
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Description

2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis Approaches

The compound 2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is likely synthesized through multi-component reactions involving key building blocks such as isatins, aminopyrazole, and alkyl cyanoacetate. For example, Rahmati et al. (2012) describe a one-pot, three-component condensation reaction in water yielding structurally similar spiro compounds with good yields, highlighting an efficient and potentially eco-friendly synthesis route for such complex molecules (Rahmati, Kenarkoohi, & Khavasi, 2012).

Chemical Diversity and Applications

Jayarajan and Vasuki (2012) discuss the synthesis of skeletally diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds through multi-component reactions, underscoring the versatility and application of similar compounds in creating diverse molecular libraries with potential therapeutic benefits (Jayarajan & Vasuki, 2012).

Mechanistic Insights and Structural Analysis

Reaction Mechanisms

Aly et al. (2018) provide insights into the reaction mechanisms involved in the synthesis of spiro compounds, detailing the interactions between quinoline-2,4-diones and malononitrile derivatives. Their work offers a deeper understanding of the chemical pathways that lead to the formation of spiro[indoline-3,4′-pyrano[3,2-c]quinolone]-3′-carbonitriles, which are structurally related to the compound , thereby shedding light on the intricate chemistry underlying these syntheses (Aly et al., 2018).

Innovative Synthesis Techniques

Borah et al. (2022) discuss the use of sonochemistry in an organocatalytic domino reaction as a novel and sustainable approach for synthesizing functionally diverse dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans. This method highlights the potential for innovative techniques in creating complex structures like 2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile, emphasizing the role of green chemistry in modern synthetic methodologies (Borah, Bora, Ramesh, & Chowhan, 2022).

properties

IUPAC Name

2'-amino-7'-methyl-2,5'-dioxo-6'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-12-9-17-18(20(27)26(12)11-13-5-4-8-29-13)22(15(10-23)19(24)30-17)14-6-2-3-7-16(14)25-21(22)28/h2-3,6-7,9,13H,4-5,8,11,24H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYOHAIADIWNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CC3CCCO3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

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